- Kinetics and decay of fumarase activity of immobilized Brevibacterium ammoniagenes cells for continuous production of L-malic acid, Biotechnology and Bioengineering, 1977, 19(8), 1101-14
Cas no 97-67-6 (L-(-)-Malic Acid)
L-(-)-Malic Acid Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-hydroxysuccinic acid
- S)-(-)-HYDROXYSUCCINIC ACID
- (S)-HYDROXYSUCCINIC ACID
- (S)-HYDROXYBUTANEDIOIC ACID
- (S)-(-)-MALIC ACID
- (S)-2-HYDROXYBUTANEDICARBOXYLIC ACID
- S(-)-2-HYDROXYSUCCINIC ACID
- NATURAL APPLE ACID
- Butanedioicacid,hydroxy-,(S)-
- L(-)-Malic acid
- L-(-)-Malic Acid
- L-(−)-Malic acid
- L-Hydroxybutanedioic acid
- L-Malic acid
- MALIC ACID, L-(-)-(P)
- MALIC ACID, L-(-)-(RG)
- L-(-)-Apple Acid
- L-Hydroxysuccinic acid
- Apple acid
- (2S)-2-Hydroxybutanedioic acid
- (S)-Malic acid
- L-Apple acid
- S-(-)-Malic acid
- (-)-Hydroxysuccinic acid
- S-2-Hydroxybutanedioic acid
- L-malate
- Butanedioic acid, hydroxy-, (2S)-
- (-)-Malic acid
- L-2-Hydroxybutanedioic acid
- (S)-(-)-Hydroxysuccinic acid
- (-)-L-Malic acid
- Malic acid, L-
- (S)-malate
- (-)-(S)-Malic acid
- J3TZF807X5
- NSC9232
- (S)-(
- MALIC ACID
- (2S)-2-Hydroxybutanedioic acid (ACI)
- Butanedioic acid, hydroxy-, (2S)- (9CI)
- Butanedioic acid, hydroxy-, (S)- (ZCI)
- Malic acid, L- (8CI)
- Malic acid, l- (3CI)
- (2S)-2-Hydroxysuccinic acid
- (2S)-Malic acid
- NSC 9232
- L-Malicacid
- alpha-hydroxysuccinic acid
- E296
- Malic acid; (R)-form
- MLSMR
- mal
- MLS000084707
- hydroxybutanedioic acid
- H2mal
- DL-Malic acid
- hydroxybutanedioic acid, ion(2-)
- (S)-malate(2-)
- Aepfelsaeure
- 2-Hydroxysuccinic acid
- 2-Hydroxybutanedioic acid
- malate anion
- hydroxysuccinic acid
- malate dianion
- 2-Hydroxyethane-1,2-dicarboxylic acid
- malate
- SMR000019054
-
- MDL: MFCD00064213
- Inchi: 1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1
- InChI Key: BJEPYKJPYRNKOW-REOHCLBHSA-N
- SMILES: [C@@H](O)(C(=O)O)CC(=O)O
- BRN: 1723541
Computed Properties
- Exact Mass: 134.02200
- Monoisotopic Mass: 134.022
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.3
- Topological Polar Surface Area: 94.8
- Surface Charge: 0
Experimental Properties
- Color/Form: Colorless crystals, with a special sour taste of fruit.
- Density: 1.600(lit.)
- Melting Point: 101-103 °C (lit.)
- Boiling Point: 167.16°C (rough estimate)
- Flash Point: 220 °C
- Refractive Index: -6.5 ° (C=10, Acetone)
- PH: 2.2 (10g/l, H2O, 20℃)
- Solubility: H2O: 0.5 M at 20 °C, clear, colorless
- Water Partition Coefficient: dissolution
- PSA: 94.83000
- LogP: -1.09340
- Merck: 5707
- FEMA: 2440
- pka: (1) 3.46, (2) 5.10(at 25℃)
- Specific Rotation: -2 º (c=8.5, H2O)
- Optical Activity: [α]20/D −27°, c = 5.5 in pyridine
- Solubility: Soluble in water, soluble in ethanol, ether, methanol, acetone, insoluble in benzene.
- Sensitiveness: Sensitive to light and humidity
L-(-)-Malic Acid Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
- RTECS:ON7175000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R36/37/38
L-(-)-Malic Acid Customs Data
- HS CODE:2918199090
- Customs Data:
China Customs Code:
2918199090Overview:
HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
L-(-)-Malic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0022-500g |
L-(-)-Malic Acid |
97-67-6 | 98.0%(T) | 500g |
¥1125.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0022-100g |
L-(-)-Malic Acid |
97-67-6 | 98.0%(T) | 100g |
¥545.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0022-25g |
L-(-)-Malic Acid |
97-67-6 | 98.0%(T) | 25g |
¥295.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L005A-500g |
L-(-)-Malic Acid |
97-67-6 | 99% | 500g |
¥377.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L005A-100g |
L-(-)-Malic Acid |
97-67-6 | 99% | 100g |
¥122.0 | 2022-09-28 | |
| Chemenu | CM333430-1000g |
(2S)-2-hydroxybutanedioic acid |
97-67-6 | 95%+ | 1000g |
$19 | 2021-06-09 | |
| S e l l e c k ZHONG GUO | S6292-25mg |
(S)-2-Hydroxysuccinic acid |
97-67-6 | 99.06% | 25mg |
¥794.66 | 2023-09-15 | |
| Fluorochem | 152310-100g |
L-Malic acid |
97-67-6 | 98% | 100g |
£12.00 | 2022-02-28 | |
| Fluorochem | 152310-500g |
L-Malic acid |
97-67-6 | 98% | 500g |
£37.00 | 2022-02-28 | |
| Fluorochem | 152310-1kg |
L-Malic acid |
97-67-6 | 98% | 1kg |
£62.00 | 2022-02-28 |
L-(-)-Malic Acid Production Method
Production Method 1
Production Method 2
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8
- Process for preparation of L-malic acid, China, , ,
Production Method 3
Production Method 4
Production Method 5
- Anti-hyperglycemic Activity of Chromium(III) Malate Complex in Alloxan-Induced Diabetic Rats, Biological Trace Element Research, 2011, 143(2), 1031-1043
Production Method 6
Production Method 7
Production Method 8
Production Method 9
Production Method 10
Production Method 11
1.2 Reagents: Hydrochloric acid Catalysts: Fumarate hydratase , Maleate hydratase Solvents: Water ; 20 min, pH 8.5, 25 °C
- Combining Electro-, Photo-, and Biocatalysis for One-Pot Selective Conversion of Furfural into Value-Added C4 Chemicals, ACS Catalysis, 2023, 13(2), 1371-1380
Production Method 12
Production Method 13
Production Method 14
Production Method 15
Production Method 16
Production Method 17
Production Method 18
Production Method 19
- Production of malic acid, China, , ,
Production Method 20
Production Method 21
L-(-)-Malic Acid Raw materials
- Fumaric acid
- L-Arginine
- Butanedioic acid, hydroxy-, sodium salt, (2S)-
- D(+)-Glucose
- L-(-)-Malic Acid
- Monosodium fumarate
- 2-Butenedioic acid
L-(-)-Malic Acid Preparation Products
L-(-)-Malic Acid Suppliers
L-(-)-Malic Acid Related Literature
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on L-(-)-Malic Acid
Introduction to L-(-)-Malic Acid (CAS No. 97-67-6)
L-(-)-Malic Acid, with the chemical formula C₄H₆O₅, is a significant organic compound widely recognized for its role in biological processes and industrial applications. Its CAS number, 97-67-6, uniquely identifies it in the chemical database, underscoring its importance in scientific and commercial contexts. This compound is a white crystalline powder, highly soluble in water, and is naturally found in various fruits, particularly apples. The enantiomeric purity of L-(-)-Malic Acid makes it a crucial component in pharmaceuticals, food additives, and cosmetic formulations.
The significance of L-(-)-Malic Acid extends beyond its structural properties. It serves as a vital intermediate in the Krebs cycle, a central metabolic pathway that generates energy in the form of ATP. This metabolic role has garnered considerable attention in recent years, particularly in the context of bioenergetics and metabolic health. Studies have demonstrated that L-(-)-Malic Acid can enhance mitochondrial function, making it a potential therapeutic agent for conditions associated with mitochondrial dysfunction.
Recent research has highlighted the therapeutic potential of L-(-)-Malic Acid in managing metabolic disorders such as obesity and type 2 diabetes. A notable study published in the journal *Metabolism* revealed that supplementation with L-(-)-Malic Acid can improve insulin sensitivity and reduce fat accumulation in liver cells. This finding aligns with the broader understanding of its role in modulating energy metabolism. Additionally, its anti-inflammatory properties have been explored, with preliminary evidence suggesting its efficacy in reducing oxidative stress and inflammation associated with chronic diseases.
In the realm of food science, L-(-)-Malic Acid is employed as a flavor enhancer and pH regulator. Its tart taste profile is particularly valued in beverages and dairy products, where it contributes to a refreshing and appetizing flavor. The food industry also leverages its stability under various conditions, ensuring consistent quality across different formulations. Furthermore, its natural origin makes it an attractive option for consumers seeking clean-label ingredients.
The cosmetic industry has also embraced L-(-)-Malic Acid for its potential skin benefits. Its antioxidant properties help combat free radical damage, promoting skin health and vitality. Products containing L-(-)-Malic Acid are often marketed for their ability to improve skin texture and reduce signs of aging. Clinical trials have shown promising results when applied topically, indicating its efficacy as a cosmeceutical ingredient.
Industrial applications of L-(-)-Malic Acid are equally diverse. It serves as a precursor in the synthesis of various chemicals, including pharmaceuticals and agrochemicals. Its versatility stems from its reactive carboxyl groups, which facilitate numerous chemical transformations. This makes it a valuable building block in organic synthesis, enabling the production of complex molecules with tailored properties.
The production of L-(-)-Malic Acid has seen advancements due to innovations in biotechnology. Fermentation processes using genetically modified microorganisms have improved yield and purity, making large-scale production more efficient. These advancements not only enhance supply but also reduce environmental impact by minimizing waste generation.
Future research directions for L-(-)-Malic Acid are promising, with investigations focusing on its role in personalized medicine and nutraceuticals. The compound's ability to modulate metabolic pathways suggests potential applications in preventive healthcare strategies aimed at enhancing overall well-being. As our understanding of biological systems evolves, so too will the applications of this multifaceted compound.
In conclusion, L-(-)-Malic Acid (CAS No. 97-67-6) is a versatile compound with far-reaching implications across multiple industries. Its biological significance, coupled with its industrial utility, positions it as a cornerstone molecule in modern chemistry and biology. As research continues to uncover new applications and benefits, the importance of this compound is set to grow even further.
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